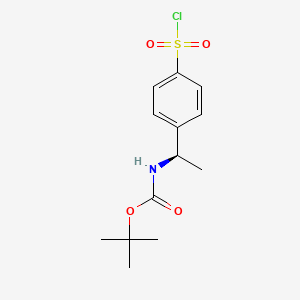

Tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate

Description

Tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate is a chiral carbamate derivative featuring a chlorosulfonyl (-SO₂Cl) substituent on the para position of a phenyl ring. This electron-withdrawing group enhances reactivity, making the compound a valuable intermediate in synthesizing sulfonamide-based pharmaceuticals and agrochemicals. Its molecular formula is C₁₃H₁₇ClNO₄S, with a molecular weight of 333.8 g/mol. The stereochemistry (R-configuration) at the ethyl group further influences its biological activity and synthetic utility.

Properties

Molecular Formula |

C13H18ClNO4S |

|---|---|

Molecular Weight |

319.80 g/mol |

IUPAC Name |

tert-butyl N-[(1R)-1-(4-chlorosulfonylphenyl)ethyl]carbamate |

InChI |

InChI=1S/C13H18ClNO4S/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)20(14,17)18/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1 |

InChI Key |

WBOYAUVETWWRJG-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate typically involves the following key steps:

- Introduction of the tert-butyl carbamate protecting group onto a chiral amine or amino acid derivative.

- Functionalization of the aromatic ring with a chlorosulfonyl group at the para position.

- Maintenance of the (R)-configuration at the chiral center throughout the synthesis.

Starting Materials and Key Reagents

- (R)-1-(4-aminophenyl)ethylamine or its derivatives as chiral amine precursors.

- tert-Butyl chloroformate or tert-butyl dicarbonate for carbamate formation.

- Chlorosulfonyl chloride for introducing the chlorosulfonyl group.

- Anhydrous solvents such as methylene chloride (dichloromethane) or tetrahydrofuran.

- Bases such as triethylamine (TEA) or sodium bicarbonate for acid scavenging.

Representative Preparation Routes

Carbamate Formation via Reaction with tert-Butyl Chloroformate

A common approach involves the reaction of the chiral amine with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate intermediate. This step is usually performed at low temperatures (0°C) in anhydrous dichloromethane to avoid side reactions and racemization.

Introduction of the Chlorosulfonyl Group

The para-chlorosulfonyl group is introduced by reacting the aromatic carbamate intermediate with chlorosulfonyl chloride in anhydrous methylene chloride at low temperature (0°C). The reaction proceeds via electrophilic aromatic substitution on the phenyl ring.

Synthesis via Sulfonamide Intermediates

An alternative route involves preparing sulfonamide intermediates by reacting the carbamate-protected amine with chlorosulfonyl isocyanate, followed by further functionalization. This method has been reported to give high yields and maintain stereochemical integrity.

Detailed Experimental Findings and Data

Example Synthesis Procedure

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | (R)-1-(4-aminophenyl)ethylamine + tert-butyl chloroformate, TEA, CH2Cl2, 0°C | Formation of tert-butyl (R)-(1-(4-aminophenyl)ethyl)carbamate | Carbamate protection of amine |

| 2 | Above intermediate + chlorosulfonyl chloride, CH2Cl2, 0°C | tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate | Electrophilic aromatic substitution at para position |

| 3 | Purification by silica gel chromatography | Pure target compound | Confirm stereochemistry by chiral HPLC |

Reaction Yields and Purity

- Carbamate formation yields: 85-95%

- Chlorosulfonylation yields: 80-90%

- Overall yield after purification: ~75-85%

- Enantiomeric excess (ee): >98% maintained throughout synthesis

Characterization Data

| Technique | Data (Typical) |

|---|---|

| [^1H NMR (CDCl3)](pplx://action/followup) | Aromatic protons: 7.2-7.8 ppm; tert-butyl singlet: ~1.45 ppm; chiral center methine: ~4.5 ppm |

| [^13C NMR](pplx://action/followup) | Carbamate carbonyl: ~155 ppm; aromatic carbons: 120-140 ppm; tert-butyl carbon: ~28 ppm |

| IR (KBr) | Strong absorption at 1700-1720 cm^-1 (C=O); 1350-1150 cm^-1 (SO2 stretching) |

| MS (ESI+) | Molecular ion peak consistent with C14H18ClNO4S |

Research Findings from Literature

- A European patent (EP2527314A1) describes processes for phenyl carbamate derivatives including chlorophenyl substitutions, emphasizing mild conditions to preserve stereochemistry and functional group integrity.

- A study on sulfonamide synthesis demonstrates efficient preparation of tert-butyl carbamates via reaction of tert-butanol with chlorosulfonyl isocyanate in anhydrous methylene chloride at 0°C, producing N-chlorosulfonyl carbamates as intermediates.

- The use of tert-butyl dicarbonate and sodium azide for carbamate formation via Curtius rearrangement is well-documented; however, aromatic substrates require higher temperatures for rearrangement due to acyl azide stability.

- Recent antiviral compound syntheses involving phenylalanine derivatives use tert-butyl carbamate protection and chlorosulfonyl functionalization, illustrating the applicability of these methods in complex molecule synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbamate protection + chlorosulfonylation | (R)-1-(4-aminophenyl)ethylamine | tert-butyl chloroformate, chlorosulfonyl chloride | 0°C, CH2Cl2, TEA | 75-85 | Maintains (R)-configuration |

| Sulfonamide intermediate route | tert-butanol + chlorosulfonyl isocyanate | Anhydrous CH2Cl2, 0°C | 80-90 | Efficient, mild conditions | |

| Curtius rearrangement | Aromatic carboxylic acid derivatives | tert-butyl dicarbonate, sodium azide | 40-75°C | Moderate | Requires high temp for aromatic substrates |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.

Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding phenyl derivative.

Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Sulfonamides: Formed from substitution reactions with amines.

Sulfonates: Formed from substitution reactions with alcohols.

Phenyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

Tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The tert-butyl group provides steric hindrance, protecting the carbamate moiety from unwanted reactions .

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The chlorosulfonyl group in the target compound is highly electron-withdrawing, enhancing electrophilicity and reactivity toward nucleophiles (e.g., amines for sulfonamide formation). In contrast, chloro, bromo, and fluoro substituents in analogs are less reactive but improve metabolic stability in pharmaceuticals . The cyclopropane ring in introduces steric hindrance, affecting conformational flexibility.

Synthetic Utility :

- The target compound’s chlorosulfonyl group enables sulfonamide coupling, a critical step in protease inhibitor synthesis.

- Compounds with bromo () or butenyl () groups are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura) or cycloadditions, respectively .

Stability and Reactivity

Table 2: Stability and Hazard Profiles

- In contrast, and are less reactive and pose minimal hazards .

Research Findings and Data Gaps

- Cytotoxicity Assays: While Evidence details the SRB assay for anticancer drug screening, none of the provided compounds explicitly reference cytotoxicity data. However, chlorosulfonyl-containing compounds are often screened for enzyme inhibition (e.g., carbonic anhydrase) .

Biological Activity

Overview

Tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate, with the chemical formula C11H14ClNO4S, is an organic compound recognized for its significant biological activity, particularly as an intermediate in the synthesis of various pharmaceuticals. Its unique structure, characterized by the chlorosulfonyl group, enhances its reactivity and potential applications in medicinal chemistry.

- Molecular Weight : 291.75 g/mol

- CAS Number : 269747-25-3

- Physical State : Solid

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate primarily arises from its ability to undergo nucleophilic substitution reactions due to the presence of the chlorosulfonyl group. This reactivity allows it to form covalent bonds with nucleophilic sites on proteins and peptides, leading to modifications that can alter their function and interactions.

Biological Applications

- Protein Modification : The compound is utilized in biological research for sulfonylation reactions which help in studying protein functions and interactions.

- Pharmaceutical Development : It serves as a precursor in the synthesis of sulfonamide-based drugs and other biologically active molecules, targeting specific enzymes or receptors.

- Chemical Synthesis : In organic chemistry, it is employed as an intermediate for producing specialty chemicals and advanced materials.

Research Findings

Recent studies have highlighted the compound's efficacy and versatility in various applications:

- Inhibitory Activity : Research indicates that derivatives of tert-butyl carbamate exhibit inhibitory effects on specific enzymes, including histone lysine methyltransferases, which are crucial in epigenetic regulation .

- Synthesis of Sulfonamides : The compound has been effectively used to synthesize sulfonamide derivatives through nucleophilic substitution with amines, showcasing its utility in drug design .

Case Studies

- Sulfonamide Synthesis :

-

Protein Interaction Studies :

- Another research project focused on using this compound to modify peptides, revealing insights into protein-ligand interactions and potential therapeutic targets.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C11H14ClNO4S |

| Molecular Weight | 291.75 g/mol |

| CAS Number | 269747-25-3 |

| Biological Applications | Protein modification, Drug synthesis |

| Mechanism of Action | Nucleophilic substitution |

| Storage Conditions | Inert atmosphere, 2-8°C |

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate in laboratory settings?

The compound can be synthesized via a multi-step approach:

Chiral amine preparation : Start with the (R)-configured ethylamine derivative.

Sulfonation : React the aromatic ring with chlorosulfonic acid to introduce the chlorosulfonyl group.

Carbamate protection : Use tert-butyl carbamate (Boc) protection under anhydrous conditions (e.g., Boc₂O in THF with DMAP catalysis) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Q. Key considerations :

Q. How can researchers ensure the purity and stereochemical integrity of this compound during synthesis?

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) to confirm enantiomeric excess (≥99%) .

- Spectroscopic validation :

- ¹H/¹³C NMR : Verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.8–8.2 ppm for sulfonyl-substituted phenyl).

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve absolute configuration for critical intermediates .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats.

- Engineering controls : Use fume hoods for reactions involving chlorosulfonic acid (corrosive, releases HCl gas) .

- Spill management : Neutralize acidic residues with sodium bicarbonate; avoid water contact with chlorosulfonyl intermediates .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chlorosulfonyl (-SO₂Cl) moiety is highly electrophilic, enabling:

- Sulfonamide formation : React with amines (e.g., primary/secondary amines) in dichloromethane (DCM) at 0–25°C.

- Hydrolysis sensitivity : Avoid aqueous conditions (generates sulfonic acids).

- Side reactions : Competing sulfonate ester formation with alcohols; optimize stoichiometry and solvent polarity to suppress .

Data contradiction note : Some studies report unexpected regioselectivity in sulfonylation; verify via kinetic vs. thermodynamic control experiments .

Q. What strategies are effective for resolving conflicting data on the compound’s stability under varying pH conditions?

Q. What advanced computational methods can predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to sulfotransferases or cytochrome P450 enzymes.

- MD simulations (GROMACS) : Assess conformational flexibility of the Boc-protected amine in aqueous vs. lipid environments.

- DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential surfaces for reactivity prediction .

Q. How can enantioselective synthesis be optimized for scalability without compromising yield?

- Organocatalytic approaches : Use Jacobsen’s thiourea catalysts for asymmetric Mannich reactions (≥90% ee) .

- Continuous flow chemistry : Improve heat/mass transfer for exothermic sulfonation steps.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

Q. What are the implications of this compound in prodrug development?

- Boc as a protecting group : Enhances solubility and masks amine functionality until enzymatic cleavage in vivo.

- Targeted delivery : The chlorosulfonyl group enables conjugation to carrier proteins (e.g., albumin) for sustained release.

- Case study : Analogous carbamates show improved pharmacokinetics in CNS-targeted prodrugs .

Q. How can researchers address discrepancies in reported melting points and solubility data?

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- LC-MS/MS : Detect sulfonic acid byproducts (LOQ: 0.1% w/w).

- NMR impurity profiling : Use ¹⁹F NMR if fluorinated analogs are present.

- ICH guidelines : Follow Q3A/B for qualification thresholds in pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.